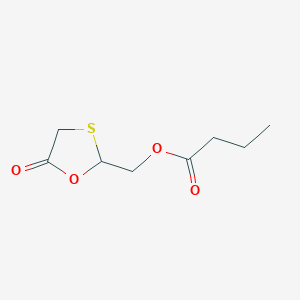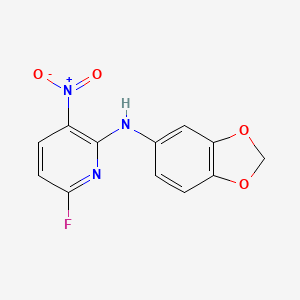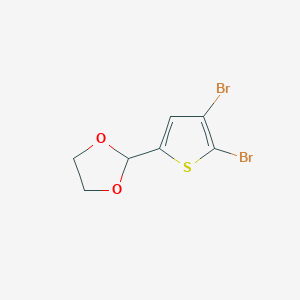
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate
Übersicht
Beschreibung
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.25 g/mol This compound is characterized by the presence of an oxathiolane ring, which is a five-membered heterocyclic structure containing both oxygen and sulfur atoms
Vorbereitungsmethoden
The synthesis of (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a butanoic acid derivative with a compound containing the oxathiolane ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. In industry, (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate can be compared with other similar compounds, such as oxathiolane derivatives and butanoate esters . These compounds share some structural similarities but may differ in their chemical properties and applications. For example, oxathiolane derivatives may have different reactivity patterns due to variations in the ring structure, while butanoate esters may differ in their ester functional group.
Eigenschaften
CAS-Nummer |
136891-16-2 |
|---|---|
Molekularformel |
C8H12O4S |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
(5-oxo-1,3-oxathiolan-2-yl)methyl butanoate |
InChI |
InChI=1S/C8H12O4S/c1-2-3-6(9)11-4-8-12-7(10)5-13-8/h8H,2-5H2,1H3 |
InChI-Schlüssel |
UHTGOHGMLQZWAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC1OC(=O)CS1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B8545751.png)
![7-(Aziridin-1-yl)-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8545753.png)



![Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate](/img/structure/B8545778.png)


![Imidazo[1,2-a]pyrimidine, 3-(tributylstannyl)-7-(trifluoromethyl)-](/img/structure/B8545797.png)


![Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate](/img/structure/B8545813.png)

